Hydrolytic Stability vs. Sulfonyl Chlorides
The aryl sulfonyl fluoride moiety in 5-fluoro-3-(fluorosulfonyl)-2-methylbenzoic acid confers markedly enhanced hydrolytic stability relative to analogous aryl sulfonyl chlorides, a critical factor for reproducible SuFEx chemistry and long-term reagent storage. Electrochemical half-wave potential measurements provide a direct quantitative metric for this stability difference. Arylsulfonyl chlorides exhibit half-wave potentials that are more than 1000 mV more positive (i.e., more readily reduced) than the corresponding arylsulfonyl fluorides, indicating a much greater thermodynamic driving force for reduction and hydrolysis for the chlorides [1]. This >1000 mV difference translates directly to the practical observation that sulfonyl fluorides are stable to hydrolysis under physiological conditions and during storage, whereas sulfonyl chlorides readily hydrolyze upon exposure to ambient moisture [2].
| Evidence Dimension | Electrochemical half-wave potential (E₁/₂) as a metric for hydrolytic stability |
|---|---|
| Target Compound Data | Arylsulfonyl fluorides: E₁/₂ more negative by >1000 mV (representative class data) |
| Comparator Or Baseline | Arylsulfonyl chlorides: E₁/₂ more positive by >1000 mV |
| Quantified Difference | >1000 mV difference in half-wave potential (fluorides more stable) |
| Conditions | Electrochemical reduction measurements in aprotic solvents; class-level comparison generalized from experimental data on multiple arylsulfonyl halide pairs |
Why This Matters
This >1000 mV stability advantage ensures that procurement and storage of the fluorosulfonyl compound do not require stringent anhydrous conditions, reducing workflow complexity and improving lot-to-lot reproducibility in SuFEx-based library synthesis compared to sulfonyl chloride alternatives.
- [1] Horner, L.; Nickel, H. Studien zum Vorgang der Wasserstoffübertragung 61. Polarographische Untersuchungen an Arylsulfonylhalogeniden. Chem. Ber. 1968, 101, 375–383. View Source
- [2] Dong, J.; Krasnova, L.; Finn, M. G.; Sharpless, K. B. Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angew. Chem. Int. Ed. 2014, 53, 9430–9448. View Source
